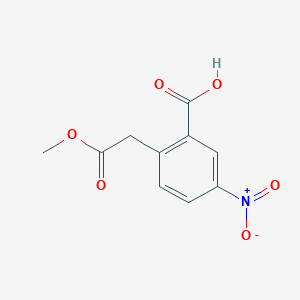

2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid

Description

This compound is synthesized via modifications of chloro-isocoumarin scaffolds, as described in studies focusing on enzyme inhibition . Key physicochemical properties include:

- Melting Point: 164–166 °C (lit. 167–168 °C) .

- Spectroscopic Data: ¹H NMR (DMSO-d₆): δ 3.58 (s, 3H, OCH₃), 4.15 (s, 2H, CH₂), 7.65 (d, J = 8.54 Hz, 1H), 8.33 (dd, J = 2.59, 8.35 Hz, 1H), 8.60 (d, J = 2.39 Hz, 1H) . ¹³C NMR (DMSO-d₆): δ 51.65 (OCH₃), 95.63 (quaternary carbon), 124.92–170.44 (aromatic and carbonyl carbons) .

Properties

IUPAC Name |

2-(2-methoxy-2-oxoethyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-17-9(12)4-6-2-3-7(11(15)16)5-8(6)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEHEDZSEMCWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid typically involves the esterification of 5-nitrosalicylic acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 2-(2-Amino-2-oxoethyl)-5-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-Nitrosalicylic acid and methanol.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations such as oxidation, substitution, and hydrolysis.

Biology

- Antibacterial and Antifungal Properties : The compound has been investigated for its potential antimicrobial effects. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL. The mechanism of action may involve the reduction of the nitro group to form reactive intermediates that disrupt bacterial cell function.

Medicine

- Anti-inflammatory and Analgesic Effects : Research suggests that this compound may inhibit the synthesis of prostaglandins, contributing to its anti-inflammatory properties. Its analgesic effects have been explored in various preclinical studies.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound effectively inhibited butyrylcholinesterase (BChE), with IC50 values ranging from 0.5 µM to 10 µM. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, the compound showed significant efficacy against multiple bacterial strains. The results indicated a broad-spectrum activity that could be harnessed for developing new antibacterial agents.

Case Study 3: Cytotoxicity Assays

Research involving cytotoxicity assays revealed that this compound could selectively induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. Further investigations are required to elucidate the underlying mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. Additionally, the compound may inhibit the synthesis of prostaglandins, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 5-nitrobenzoic acid core but differ in substituents at the 2-position, leading to variations in physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison of 5-Nitrobenzoic Acid Derivatives

Structural and Electronic Comparisons

Ester vs. Amide Derivatives :

- The methoxy-oxoethyl group in the target compound introduces an ester functionality, contrasting with the amide group in 2-(butyramido)-5-nitrobenzoic acid . The ester group (C=O at δ 170.44 ppm in ¹³C NMR) is more electron-withdrawing than the amide (C=O at δ 166.22 ppm), influencing reactivity and enzyme binding .

- IR spectra differentiate these groups: ester carbonyls absorb near 1730 cm⁻¹, while amides show peaks ~1640 cm⁻¹ .

- Amino/Heterocyclic Substituents: Derivatives like 5-nitro-2-(pyrrolidin-1-yl)benzoic acid exhibit enhanced solubility in polar solvents due to the basic nitrogen in pyrrolidine, unlike the hydrophobic methoxy-oxoethyl group . The morpholino derivative (2-morpholino-5-nitrobenzoic acid) forms stable hydrogen bonds in crystal structures, a feature absent in the target compound .

Biological Activity

2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid (CAS No. 62252-24-8) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group and a methoxy carbonyl moiety, which contribute to its reactivity and biological interactions. The compound can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition:

- The compound has been studied for its inhibitory effects on specific enzymes, such as cholinesterases. Inhibition of these enzymes can lead to increased levels of neurotransmitters, which may have therapeutic implications in neurodegenerative diseases.

2. Antimicrobial Activity:

- Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

3. Cytotoxic Effects:

- The compound has shown cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Enhanced enzyme inhibition |

| Alteration of the methoxy group | Varies cytotoxicity in cancer cells |

| Changes in the nitro group position | Affects antimicrobial efficacy |

Case Studies

Several studies have investigated the biological activity of this compound:

1. Enzyme Inhibition Studies:

- A study demonstrated that derivatives of this compound inhibited butyrylcholinesterase (BChE) with IC50 values ranging from 0.5 µM to 10 µM, indicating a significant potential for treating conditions like Alzheimer's disease .

2. Antimicrobial Efficacy:

- Research indicated that the compound exhibited effective antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

3. Cytotoxicity Assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.